

1H-1,2,4-triazol-4-amine fundamental properties and characteristics

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Compound of Interest

Compound Name: **1H-1,2,4-triazol-4-amine**

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1H-1,2,4-Triazol-4-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental properties, synthesis, and reactivity of **1H-1,2,4-triazol-4-amine**. The information is curated for professionals in research and drug development who utilize this versatile heterocyclic compound as a building block for novel therapeutic agents and other advanced materials.

Core Properties and Characteristics

1H-1,2,4-triazol-4-amine, also known as 4-amino-4H-1,2,4-triazole, is a white crystalline solid with the molecular formula C₂H₄N₄. It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Its structure features a five-membered di-unsaturated ring with three nitrogen atoms and an exocyclic amino group at the 4-position, which imparts unique chemical reactivity.

Physicochemical Properties

The fundamental physicochemical properties of **1H-1,2,4-triazol-4-amine** are summarized in the table below, providing a quick reference for experimental design and implementation.

Property	Value	References
Molecular Formula	C ₂ H ₄ N ₄	[1]
Molecular Weight	84.08 g/mol	[1]
Appearance	White crystalline powder	[2]
Melting Point	84-86 °C	[2]
Boiling Point	255 °C	[2]
pKa of Conjugate Acid	2.45	[3]
Solubility in Water	Soluble	[4]
Solubility in Organic Solvents	Soluble in alcohols	[4]

Spectral Data

The spectral characteristics of **1H-1,2,4-triazol-4-amine** are essential for its identification and characterization.

Spectrum Type	Key Peaks/Shifts	References
¹ H NMR	δ 8.25 (s, 2H, triazole-H), shifts for the amino protons can be broad and variable.	[2] [5]
¹³ C NMR	Signals corresponding to the triazole ring carbons.	[6] [7]
IR (cm ⁻¹)	~3211 (N-H stretching), ~1595 (N=N stretching), ~1531, 1472 (C=C aromatic stretching), ~1045 (C-N-C stretching).	[1] [8] [9]
Mass Spectrum (m/z)	Molecular ion peak corresponding to the molecular weight.	[1] [10]

Synthesis and Purification

The synthesis of **1H-1,2,4-triazol-4-amine** is most commonly achieved through the cyclization of a hydrazine derivative with a formic acid equivalent. The following protocol is a representative method.

Experimental Protocol: Synthesis of **1H-1,2,4-Triazol-4-amine**

Materials:

- Hydrazine hydrate (99.5%)
- Formic acid (96%)
- Isopropanol

Procedure:

- In a reaction vessel, slowly add 29.25 mol of formic acid to 30 mol of hydrazine hydrate. The temperature should be monitored and allowed to rise to approximately 85°C.
- Heat the reaction mixture for 7 hours, during which time water is distilled off, and the temperature is gradually increased to 170°C.
- Maintain the reaction mixture at 170°C for 2 hours under a reduced pressure of 50 mm Hg to drive the reaction to completion.
- Cool the mixture to 80°C and add 1740 g of isopropanol to dissolve the crude product.
- Heat the solution to approximately 75°C until complete dissolution is achieved.
- Allow the solution to cool slowly with gentle stirring to facilitate crystallization.
- Filter the product at approximately 5°C and wash the crystals with 150 g of cold isopropanol.
- Dry the product to obtain **1H-1,2,4-triazol-4-amine**.[\[11\]](#)

Purification

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and ether to yield a product with a melting point of 77–78°C.[12]

Chemical Reactivity and Applications

The reactivity of **1H-1,2,4-triazol-4-amine** is dominated by the nucleophilicity of the exocyclic amino group and the nitrogen atoms within the triazole ring. This allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Reactivity with Electrophiles

1H-1,2,4-triazol-4-amine readily reacts with a range of electrophiles. The site of attack is influenced by the nature of the electrophile. Hard electrophiles tend to react at the N-4 position of the triazole ring, while softer electrophiles may react at the N-2 position or the exocyclic amino group.[13][14][15] This differential reactivity allows for the selective synthesis of various substituted triazoles.

Condensation Reactions

The amino group of **1H-1,2,4-triazol-4-amine** can undergo condensation reactions with aldehydes and ketones to form Schiff bases. These imine derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems.[16]

Vicarious Nucleophilic Substitution

In the presence of a strong base, **1H-1,2,4-triazol-4-amine** can act as a nucleophile in vicarious nucleophilic substitution (VNS) reactions, particularly with nitroaromatic compounds. This provides a direct method for the amination of electron-deficient aromatic rings.[17]

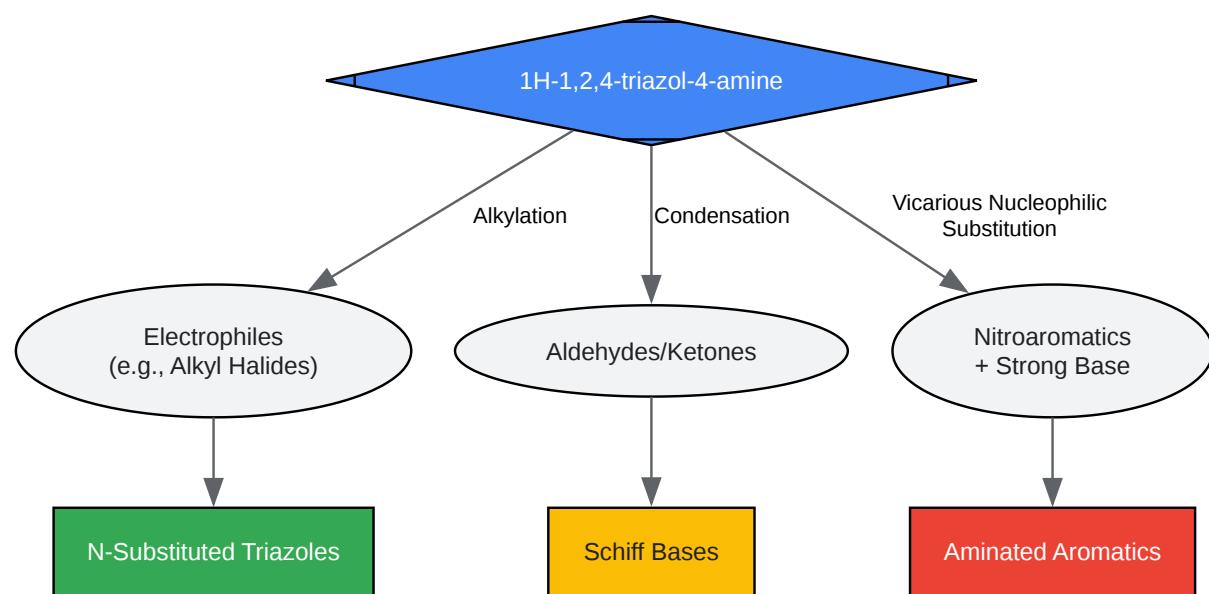
Visualizing Workflows and Pathways

To better illustrate the synthesis and utility of **1H-1,2,4-triazol-4-amine**, the following diagrams are provided.



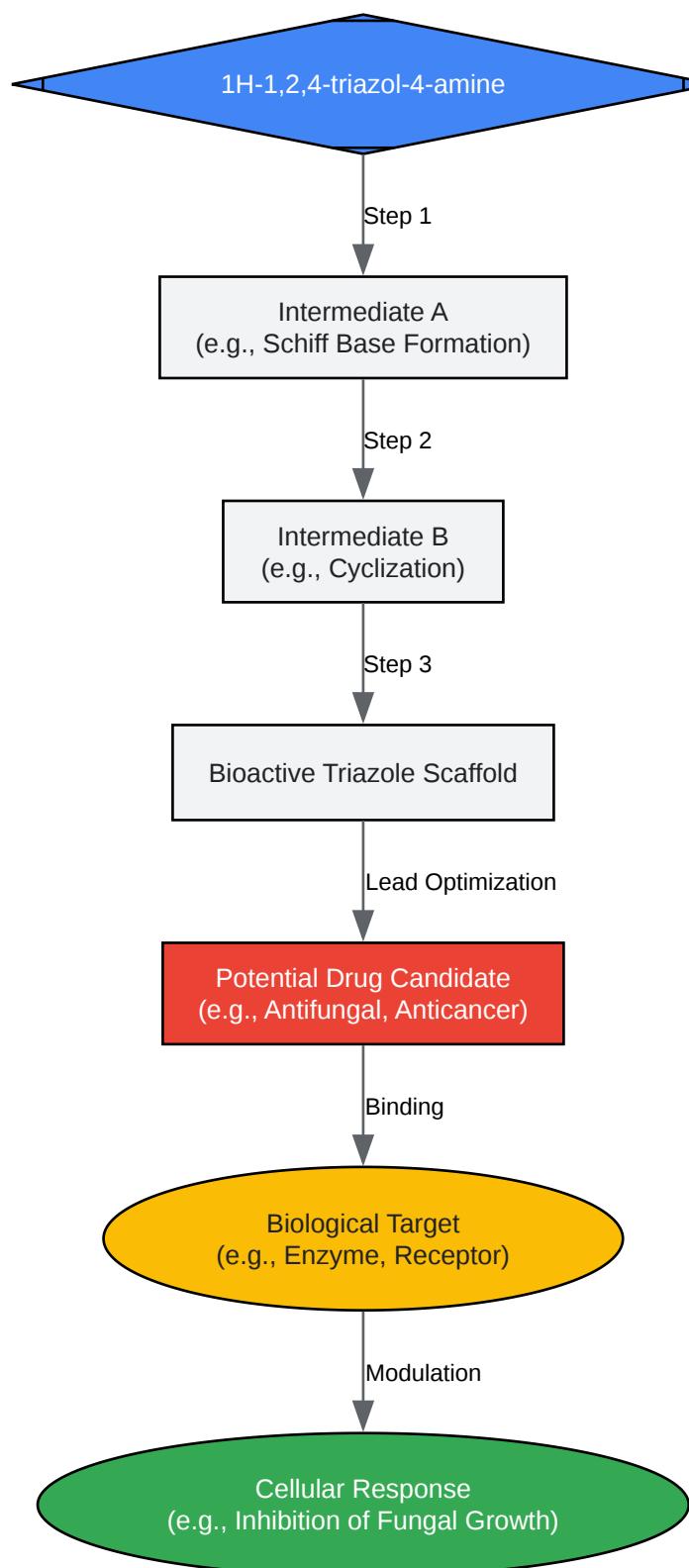
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Caption: A generalized workflow for the synthesis and purification of **1H-1,2,4-triazol-4-amine**.



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Caption: Key reaction pathways of **1H-1,2,4-triazol-4-amine**.

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Caption: A logical pathway from **1H-1,2,4-triazol-4-amine** to a potential drug candidate and its biological action.

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